molecular formula C13H26N2 B14405158 1,8-Diazabicyclo[6.4.3]pentadecane CAS No. 84905-03-3

1,8-Diazabicyclo[6.4.3]pentadecane

Cat. No.: B14405158
CAS No.: 84905-03-3
M. Wt: 210.36 g/mol
InChI Key: GJLPFPKIZFILOL-UHFFFAOYSA-N
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Description

DBU is a bicyclic tertiary amine with a fused 6- and 5-membered ring system (bridge notation: [5.4.0]) and is widely used as a strong, non-nucleophilic base and catalyst in organic synthesis and polymer chemistry . Its physicochemical properties include a density of 0.899 g/cm³, a flash point of -17.8 °C, and high thermal stability .

Properties

CAS No.

84905-03-3

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1,8-diazabicyclo[6.4.3]pentadecane

InChI

InChI=1S/C13H26N2/c1-2-4-9-15-11-6-5-10-14(8-3-1)12-7-13-15/h1-13H2

InChI Key

GJLPFPKIZFILOL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN2CCCCN(CC1)CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazabicyclo[6.4.3]pentadecane involves multiple steps, including addition reactions, hydrogenation, and cyclization. One common method involves the use of caprolactam and acrylonitrile as starting materials. The addition reaction is carried out in the presence of a solvent such as tert-butyl alcohol and a catalyst like sodium hydroxide at temperatures between 10-15°C. This is followed by hydrogenation and cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce costs by recycling solvents and catalysts. The conversion rate of materials is high, and the yield of the final product is significantly improved through efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,8-Diazabicyclo[6.4.3]pentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphorochloridates, acetonitrile, and various halides. Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include phosphonate diesters, amines, and various substituted derivatives. These products have significant applications in different fields of chemistry and industry .

Scientific Research Applications

1,8-Diazabicyclo[6.4.3]pentadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Diazabicyclo[6.4.3]pentadecane involves its interaction with molecular targets and pathways. It acts as a catalyst in various chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates. Its unique structure allows it to interact with different substrates, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

The following analysis focuses on DBU and structurally or functionally related compounds, as direct data for 1,8-Diazabicyclo[6.4.3]pentadecane are unavailable in the evidence.

Structural and Functional Analogues

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Structure : Bicyclic amine with a [5.4.0] bridge system.
  • Applications : Catalyst in polyurethane coatings, promoting isocyanurate formation for enhanced hardness and water resistance .
  • Hazards : Corrosive (skin/eye contact), acute toxicity (oral, aquatic), and requires stringent handling precautions .
Triethylenediamine (TEDA, DABCO)
  • Structure: Monocyclic tertiary amine (1,4-diazabicyclo[2.2.2]octane).
  • Applications : Widely used in polyurethane foams and epoxy curing.
  • Comparison with DBU :
    • Catalytic Efficiency : DBU exhibits higher basicity (pKa ~12) compared to TEDA (pKa ~8.8), making DBU more effective in reactions requiring strong base conditions .
    • Thermal Stability : DBU’s bicyclic structure confers superior stability under high-temperature curing processes compared to TEDA .
Pentadecane (C₁₅H₃₂)
  • Structure : Linear alkane, unrelated to bicyclic amines but mentioned in the evidence.
  • Role : Acts as a solvent or inclusion compound in crystal growth studies (e.g., urea inclusion crystals) .
  • Comparison with DBU :
    • Chemical Reactivity : Pentadecane is inert, whereas DBU is highly reactive as a base and catalyst.
    • Applications : Pentadecane serves as a passive component in material science, contrasting with DBU’s active role in synthesis .

Physicochemical Properties and Hazards

Property DBU TEDA Pentadecane
Density (g/cm³) 0.899 1.02 ~0.77 (liquid at 20°C)
Flash Point (°C) -17.8 65 ~150
Hazard Profile Corrosive, toxic Irritant, flammable Low toxicity
Key Applications Polymer catalysts Foaming agents Solvent, crystal studies

Research Findings and Industrial Relevance

  • DBU in Polyurethane Coatings :
    DBU enhances crosslinking in two-component polyurethane systems, reducing volatile organic compound (VOC) content while improving hardness and water resistance. This contrasts with TEDA, which is less effective in low-VOC formulations due to volatility limitations .
  • Safety Considerations : DBU’s hazards (e.g., skin corrosion, acute toxicity) necessitate strict handling protocols, including protective equipment and corrosion-resistant storage . In contrast, pentadecane poses minimal risks, aligning with its inert nature .

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